5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
Description
5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a pyrrolidine derivative featuring a carboxylic acid group at the 2-position and a (4-hydroxyphenyl)methyl substituent at the 5-position of the pyrrolidine ring. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. Pyrrolidine-based compounds are widely studied for their structural versatility and biological relevance, particularly in medicinal chemistry. The (4-hydroxyphenyl)methyl group introduces a polar aromatic moiety, which may influence binding affinity to biological targets, such as enzymes or receptors. Potential applications include antimicrobial or anticancer agents, inferred from structurally related hydroxyphenyl-containing compounds .
Properties
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-10-4-1-8(2-5-10)7-9-3-6-11(13-9)12(15)16;/h1-2,4-5,9,11,13-14H,3,6-7H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOODBANSMELEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1CC2=CC=C(C=C2)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been known to interact with a variety of biological targets, including enzymes like carbonic anhydrases .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best ADME/Tox results for drug candidates .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can often impact the effectiveness of many compounds .
Biochemical Analysis
Biochemical Properties
5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with carbonic anhydrase isoenzymes, particularly human carbonic anhydrase I and II. These enzymes are involved in the reversible hydration of carbon dioxide, a crucial process in maintaining acid-base balance in tissues. The compound acts as an inhibitor of these enzymes, thereby modulating their activity and impacting physiological processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on carbonic anhydrase can lead to alterations in intracellular pH, affecting cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as carbonic anhydrase, through hydrogen bonds and hydrophobic interactions. This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity can diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating enzyme activity and cellular processes without causing significant toxicity. At higher doses, the compound can induce toxic effects, including cellular damage, oxidative stress, and inflammation.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, its interaction with carbonic anhydrase isoenzymes localizes it to regions where these enzymes are active, such as the cytoplasm and mitochondria.
Biological Activity
5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, also known by its CAS number 1803566-20-2, is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including anticancer and antimicrobial activities, and presents relevant data tables and case studies.
- Molecular Formula : C₁₂H₁₆ClNO₃
- Molecular Weight : 257.71 g/mol
- CAS Number : 1803566-20-2
Anticancer Activity
Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various pyrrolidine derivatives on human lung adenocarcinoma (A549) cells. The results demonstrated that certain compounds reduced cell viability significantly compared to standard treatments like cisplatin.
Case Study: Cytotoxicity Evaluation
| Compound | Concentration (µM) | A549 Cell Viability (%) | Remarks |
|---|---|---|---|
| Compound 15 | 100 | 66 | More potent than 3,5-dimethylpyrazole |
| Compound 21 | 100 | 50 | Highest activity with low toxicity on non-cancerous cells |
In this study, compounds were tested at a fixed concentration of 100 µM for 24 hours using the MTT assay. The findings suggest that the structural features of these compounds are crucial for their cytotoxic effects on cancer cells while maintaining lower toxicity towards normal cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant strains of bacteria. The compound was tested against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae, showing promising results.
Antimicrobial Efficacy Table
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | <10 µg/mL | High |
| Klebsiella pneumoniae | <20 µg/mL | Moderate |
| Pseudomonas aeruginosa | >50 µg/mL | Low |
The compound demonstrated high activity against Staphylococcus aureus, particularly strains resistant to common antibiotics, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria .
The biological activity of this compound may be attributed to its ability to interfere with cellular processes in cancerous and bacterial cells. For instance, the presence of the hydroxyl group on the phenyl ring is thought to enhance its interaction with biological targets, potentially leading to apoptosis in cancer cells and inhibition of bacterial growth.
Scientific Research Applications
Biological Activities
1. Antioxidant Properties
Research indicates that compounds with a pyrrolidine structure, including 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of pyrrolidine can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage .
2. Anticancer Activity
The compound has been investigated for its potential anticancer properties. Pyrrolidine derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that certain pyrrolidine-based compounds can inhibit the proliferation of tumor cells and induce apoptosis . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
3. Neuroprotective Effects
Research suggests that this compound may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels and reduce neuroinflammation could be beneficial in developing therapeutic strategies for these conditions .
Therapeutic Potential
Given its diverse biological activities, this compound holds promise in various therapeutic areas:
- Antioxidant Therapy : Its role as an antioxidant could be harnessed in formulations aimed at reducing oxidative stress-related diseases.
- Cancer Treatment : The compound's anticancer properties suggest potential applications in chemotherapy regimens, possibly as an adjunct therapy to enhance the efficacy of existing treatments.
- Neurological Disorders : Its neuroprotective effects could lead to developments in drugs aimed at treating or preventing neurodegenerative diseases.
Case Studies
Several case studies illustrate the applications of pyrrolidine derivatives in clinical settings:
- Anticancer Studies : A study evaluated a series of pyrrolidine derivatives against breast cancer cell lines, demonstrating significant cytotoxicity and potential for further development into therapeutic agents .
- Neuroprotection Research : In preclinical models, pyrrolidine derivatives were shown to protect neuronal cells from apoptosis induced by toxic agents, highlighting their potential role in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The physicochemical and biological properties of pyrrolidine derivatives are highly dependent on substituent groups. Key comparisons include:
*Calculated based on shared molecular formula with 5-(4-Methoxyphenyl) analogue.
Key Observations:
Substituent Electronic Effects: The 4-hydroxyphenylmethyl group in the target compound introduces a polar aromatic system with hydrogen-bonding capacity via the hydroxyl group. The phenyl substituent in (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid HCl () lacks polar groups, suggesting lower solubility but higher membrane permeability compared to the target compound .
Functional Group Impact :
- The carboxylic acid in the target compound and its analogues enables salt formation (e.g., HCl) for improved aqueous solubility, critical for pharmaceutical formulations. In contrast, the methyl ester derivative () is more lipophilic, serving as a prodrug or synthetic intermediate .
Biological Activity: Hydroxyphenyl-containing compounds, such as those isolated from Penicillium chrysogenum (), exhibit antimicrobial activity against E. coli and S. Degradation products of amoxicillin with hydroxyphenyl groups () highlight the role of such substituents in stability and metabolic pathways .
Preparation Methods
General Synthetic Strategy
The preparation of 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride typically proceeds via:
- Activation and protection of functional groups on the pyrrolidine ring (notably carboxyl and amino groups).
- Alkylation of the pyrrolidine scaffold with a 4-hydroxybenzyl moiety.
- Deprotection steps to yield the free acid and amine functionalities.
- Final conversion to the hydrochloride salt form.
The key challenges include maintaining stereochemical integrity (avoiding racemization), achieving high yields, and controlling regioselectivity during alkylation.
Activation and Alkylation of Hydroxyl Group
A critical step involves activating the hydroxyl group on the 4-hydroxyphenylmethyl substituent or the corresponding intermediate to enable alkylation.
Base Activation: Strong bases such as metallic sodium, sodium hydride, or n-butyllithium are employed to generate sodium or lithium alkoxides from the phenolic hydroxyl group. This activation facilitates nucleophilic substitution reactions with alkylating agents under phase transfer catalysis conditions (e.g., quaternary ammonium salts or polyethylene glycol) to improve reaction rates and yields.
Phase Transfer Catalysis: Using phase transfer catalysts enhances the nucleophilicity of the alkoxide ion in organic solvents, promoting efficient alkylation.
Protection and Deprotection of Functional Groups
Carboxyl and Amino Protection: Protecting groups such as tert-butyloxycarbonyl (Boc) are commonly used to mask the amino and carboxyl groups during multi-step synthesis. This prevents unwanted side reactions and racemization.
Deprotection: Acidic conditions, typically trifluoroacetic acid (TFA) in methylene chloride at controlled temperatures (around 5°C to 25°C), are used to remove Boc groups after the desired alkylation and cyclization steps.
Cyclization and Hydrogenation Steps
Cyclization: The formation of the pyrrolidine ring with the desired substituents often involves cyclization reactions under strong base conditions (e.g., lithium diisopropylamide, LDA) at low temperatures (-78°C). The use of formic mixed anhydrides (such as formic pivalic anhydride) facilitates the formation of key intermediates.
Catalytic Hydrogenation: For derivatives with double bonds, catalytic hydrogenation using platinum catalysts (e.g., platinum (IV) oxide or 5% Pt-C) in alcohol solvent mixtures (ethanol/methanol) is employed to obtain cis isomers with high stereoselectivity. This step is crucial to ensure the correct stereochemistry of the pyrrolidine ring.
Avoidance of Racemization
Alkylation performed directly on chiral intermediates can lead to racemization, especially when the carboxyl group is in the 2-position of the pyrrolidine ring. To avoid this, protecting the carboxyl group before alkylation or performing alkylation after deprotection is recommended.
The method involving initial removal of the carboxyl protecting group followed by alkylation preserves enantiomeric purity.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Base activation of hydroxyl group | Metallic sodium, NaH, or n-BuLi + phase transfer catalyst | Room temperature or below | Not specified | Formation of sodium/lithium alkoxide |
| Alkylation of pyrrolidine derivative | Alkylating reagent (e.g., benzyl halide) + phase transfer catalyst | Room temperature | Moderate to high | Direct alkylation may cause racemization |
| Protection of amino and carboxyl groups | Boc anhydride or equivalents | Room temperature | High | Protects functional groups for selectivity |
| Cyclization | LDA or lithium bis(trimethylsilyl)amide + formic mixed anhydride | -78°C to 5°C | 75-90 | Controlled low temperature cyclization |
| Catalytic hydrogenation | Pt catalyst (PtO2 or 5% Pt-C), ethanol/methanol solvent | Ambient temperature | 46-56 | Produces cis isomer, stereoselective |
| Deprotection | TFA in methylene chloride | 5°C to 25°C | ~80-90 | Removal of Boc groups |
Data synthesized from patent EP3015456A1 and WO2008137087A1.
Additional Notes on Reagents and Solvents
Strong Bases: Lithium bis(trimethylsilyl)amide, lithium diisopropylamide, sodium hydride, sodium methoxide, and potassium alkoxides are preferred bases for deprotonation and cyclization steps.
Formic Mixed Anhydrides: These include formic anhydride, acetic formic anhydride, formic pivalic anhydride, and formic benzoic anhydride, which are critical for formylation and cyclization reactions.
Acids for Quenching: Trifluoroacetic acid and acetic acid are used for quenching and deprotection steps.
Summary of Key Research Findings
The preparation method reported in EP3015456A1 offers an improved synthetic route to pyrrolidine-2-carboxylic acid derivatives with high stereochemical control and yields up to 90% in key steps.
Catalytic hydrogenation using platinum catalysts yields cis isomers selectively, which is an unexpected technical advantage over typical racemic outcomes in similar hydrogenations.
The use of phase transfer catalysts and strong bases facilitates efficient alkylation of the hydroxyphenylmethyl substituent without compromising enantiomeric purity if properly protected.
Avoiding direct alkylation on unprotected chiral centers is critical to prevent racemization.
Q & A
Q. What are the recommended experimental protocols for synthesizing 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride?
A robust synthesis protocol involves:
- Reaction Design : Use a combination of reductive amination and acid-catalyzed cyclization. Optimize reaction conditions (e.g., temperature, solvent polarity) to favor pyrrolidine ring formation.
- Purification : Employ column chromatography (silica gel, eluent: methanol/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity.
- Validation : Confirm product identity via H NMR (e.g., aromatic protons at δ 7.2–7.4 ppm, pyrrolidine protons at δ 3.1–3.5 ppm) and LC-MS (m/z calculated for CHNO·HCl: 257.7) .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
- Methodology : Conduct accelerated stability studies using HPLC at pH 2–10 (buffers: HCl/NaOH). Monitor degradation products (e.g., hydrolysis of the ester group or pyrrolidine ring opening).
- Data Analysis : Apply kinetic modeling (zero- or first-order decay) to determine shelf-life. For example, instability at pH < 3 may indicate protonation-induced ring strain .
Q. What in vitro assays are suitable for preliminary assessment of biological activity?
- Enzyme Inhibition : Screen against prolyl oligopeptidase (POP) or matrix metalloproteinases (MMPs) using fluorogenic substrates.
- Cell Viability : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assay. Use IC values to prioritize lead optimization .
Advanced Research Questions
Q. How can computational methods improve reaction efficiency for synthesizing derivatives of this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and optimize reaction pathways (e.g., B3LYP/6-31G* basis set).
- Machine Learning : Train models on existing reaction datasets to predict yields under novel conditions (e.g., solvent effects, catalyst selection) .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., cell line heterogeneity, assay sensitivity).
- Mechanistic Studies : Use surface plasmon resonance (SPR) to validate direct target binding vs. off-target effects .
Q. What strategies optimize enantiomeric purity during synthesis?
Q. How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in metabolic pathway analysis?
- Tracer Studies : Synthesize labeled analogs and track incorporation into cellular metabolites via LC-MS/MS.
- Data Interpretation : Apply flux balance analysis (FBA) to map metabolic perturbations in cancer vs. normal cells .
Methodological Tools and Resources
- Experimental Design : Use Box-Behnken or central composite designs to minimize trials while maximizing parameter coverage (e.g., temperature, pH, catalyst loading) .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
